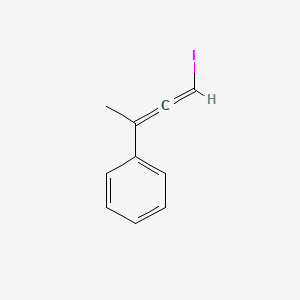
(4-Iodobuta-2,3-dien-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Iodobuta-2,3-dien-2-yl)benzene: is an organic compound that features a benzene ring substituted with a 4-iodobuta-2,3-dien-2-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of the iodobutadiene moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodobuta-2,3-dien-2-yl)benzene typically involves the coupling of a benzene derivative with a suitable iodobutadiene precursor. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions:
Substitution Reactions: (4-Iodobuta-2,3-dien-2-yl)benzene can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Coupling Reactions: It can participate in various coupling reactions, such as the Heck reaction, to form more complex molecules.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives, oxidized or reduced forms of the original compound, and coupled products with other organic molecules.
科学研究应用
Chemistry: (4-Iodobuta-2,3-dien-2-yl)benzene is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds .
Biology and Medicine:
Industry: In the industrial context, this compound can be used in the synthesis of polymers, dyes, and other materials that require complex aromatic structures .
作用机制
The mechanism of action for (4-Iodobuta-2,3-dien-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
(4-Bromobuta-1,3-dien-1-yl)benzene: Similar in structure but with a bromine atom instead of iodine.
(4-Chlorobuta-1,3-dien-1-yl)benzene: Similar but with a chlorine atom.
(4-Fluorobuta-1,3-dien-1-yl)benzene: Similar but with a fluorine atom.
Uniqueness: The presence of the iodine atom in (4-Iodobuta-2,3-dien-2-yl)benzene makes it more reactive in certain types of chemical reactions, such as coupling reactions, compared to its bromine, chlorine, or fluorine analogs. This increased reactivity can be advantageous in synthetic applications where a more reactive intermediate is desired .
属性
CAS 编号 |
52741-31-8 |
|---|---|
分子式 |
C10H9I |
分子量 |
256.08 g/mol |
InChI |
InChI=1S/C10H9I/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8H,1H3 |
InChI 键 |
TXEVOTPCQXHYAH-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=CI)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)
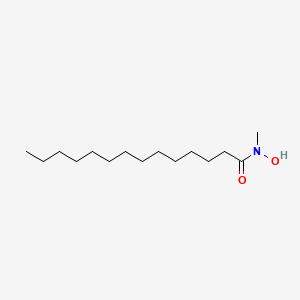

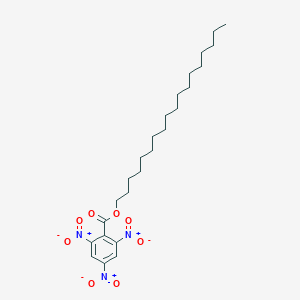
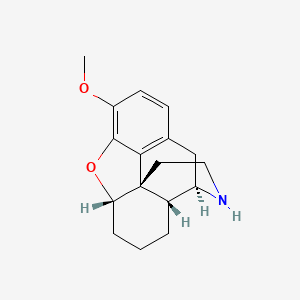

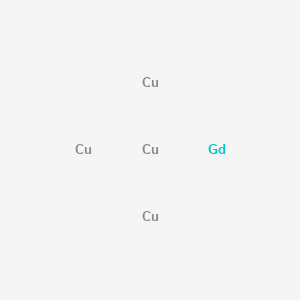
![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)

![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
![Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate](/img/structure/B14639380.png)
![N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine](/img/structure/B14639389.png)
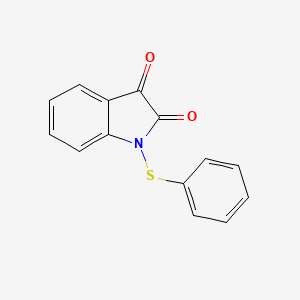
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)
